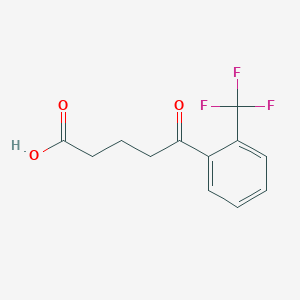

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

Description

Properties

IUPAC Name |

5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-2-1-4-8(9)10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBUWWSMNRASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620427 | |

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-48-1 | |

| Record name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 5-Oxo-5-(2-trifluoromethylphenyl)valeric Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, a valuable fluorinated building block in medicinal chemistry. The core of this guide is a detailed exploration of the Friedel-Crafts acylation, the key chemical transformation for the preparation of this keto acid. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. Furthermore, this document outlines the essential analytical techniques for the structural elucidation and purity assessment of the final product. The significance of trifluoromethylated compounds in drug design is also highlighted, positioning 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid as a key intermediate for the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Trifluoromethylated Synthons in Modern Drug Discovery

The introduction of fluorine and fluorine-containing groups into organic molecules has become a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance membrane permeability, improve receptor binding affinity, and block metabolic degradation pathways.[3]

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid (CAS No: 502651-48-1) is a bifunctional molecule incorporating both a carboxylic acid and a ketone, making it a versatile synthon for further chemical modifications. The presence of the trifluoromethyl group on the aromatic ring at the ortho position presents unique synthetic challenges and imparts specific electronic and steric properties to the molecule. This guide aims to provide a robust and reliable methodology for the preparation of this important building block, enabling its broader application in drug discovery and development programs.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[4]

Reaction Mechanism and Causality of Experimental Choices

The synthesis of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid proceeds via the Friedel-Crafts acylation of a suitable 2-trifluoromethylphenyl precursor with glutaric anhydride. The key steps of the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the C-O bond, leading to the cleavage of the anhydride and the formation of a highly reactive acylium ion intermediate. This electrophile is stabilized by resonance.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 2-trifluoromethylphenyl substrate attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The trifluoromethyl group is a deactivating group, which makes the aromatic ring less nucleophilic and slows down the rate of this reaction compared to unsubstituted benzene. This deactivating effect must be overcome by using a stoichiometric amount of a strong Lewis acid catalyst and potentially elevated reaction temperatures.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the desired keto acid.[5]

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target molecule.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) |

| 2-Bromobenzotrifluoride | 392-85-8 | C₇H₄BrF₃ | 225.01 |

| Glutaric Anhydride | 108-55-4 | C₅H₆O₃ | 114.10 |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 |

| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath. To this suspension, add glutaric anhydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Addition of the Aromatic Substrate: Slowly add 2-bromobenzotrifluoride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Quenching and Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid as a solid.

Characterization and Data Presentation

The structure and purity of the synthesized 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid must be confirmed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁F₃O₃ |

| Molecular Weight | 260.21 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 502651-48-1 |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of the final product.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 10-12 (br s, 1H, COOH), 7.5-7.8 (m, 4H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-CO-), 2.4-2.6 (t, 2H, -CH₂-COOH), 2.0-2.2 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~200 (C=O, ketone), ~178 (C=O, acid), 125-135 (Ar-C), ~127 (q, J ≈ 272 Hz, CF₃), ~33 (-CH₂-CO-), ~32 (-CH₂-COOH), ~20 (-CH₂-CH₂-CH₂-) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -60 (s, CF₃) |

| IR (KBr, cm⁻¹) | ν: 3300-2500 (br, O-H), 1710 (C=O, acid), 1690 (C=O, ketone), 1320 (C-F) |

| Mass Spectrometry (ESI-) | m/z: 259.06 [M-H]⁻ |

Diagram of the Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Conclusion and Future Outlook

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid. The presented Friedel-Crafts acylation protocol, coupled with the comprehensive analytical workflow, offers a reliable method for obtaining this valuable fluorinated building block. The strategic incorporation of the trifluoromethyl group makes this compound a highly attractive intermediate for the synthesis of novel pharmaceutical agents. Its bifunctional nature allows for a wide range of subsequent chemical transformations, opening avenues for the creation of diverse molecular scaffolds for drug discovery. Further exploration of the utility of this synthon in the development of targeted therapies is a promising area for future research.

References

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved January 23, 2026, from [Link]

-

5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved January 23, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 23, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 23, 2026, from [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. Retrieved January 23, 2026, from [Link]

- CN101423515A - Novel preparation method of Ezetimibe. (n.d.). Google Patents.

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][6]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (n.d.). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

-

(D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed. Retrieved January 23, 2026, from [Link]

-

Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur. Retrieved January 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. 5-(2-Fluorophenyl)-5-oxopentanoic acid | C11H11FO3 | CID 24726957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, a fluorinated aromatic ketoacid, represents a specialized building block within the expansive landscape of medicinal chemistry and drug discovery. Its unique structural features—a flexible valeric acid chain, a reactive ketone, and an electron-withdrawing trifluoromethyl group on the phenyl ring in the ortho position—render it a molecule of significant interest for the synthesis of complex organic scaffolds. The trifluoromethyl group, in particular, is a well-established bioisostere for a chlorine atom and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide aims to provide a comprehensive overview of the known chemical properties, potential applications, and handling considerations for this compound, acknowledging the current limitations in publicly available experimental data.

While specific experimental data for the ortho-substituted isomer is scarce, this document will draw upon data from closely related analogues and computational predictions to provide a holistic and practical perspective for researchers.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and physicochemical properties.

| Identifier | Value | Source |

| Chemical Name | 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid | N/A |

| CAS Number | 502651-48-1 | N/A |

| Molecular Formula | C₁₂H₁₁F₃O₃ | N/A |

| Molecular Weight | 260.21 g/mol | N/A |

| Canonical SMILES | O=C(O)CCCC(=O)C1=CC=CC=C1C(F)(F)F | N/A |

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following properties are based on computational predictions and data from similar compounds. These values should be considered estimates and used as a guide for experimental design.

| Property | Predicted Value | Notes |

| Boiling Point | 390.5±35.0 °C at 760 mmHg | Prediction based on chemical structure. |

| Flash Point | 190.0±25.9 °C | Prediction based on chemical structure. |

| Density | 1.34±0.1 g/cm³ | Prediction based on chemical structure. |

| pKa | 4.15±0.10 | Predicted; the carboxylic acid is expected to be acidic. |

| LogP | 2.05 | A measure of lipophilicity. |

Synthesis and Chemical Reactivity

Postulated Synthesis Workflow: Friedel-Crafts Acylation

This synthetic approach involves the reaction of a substituted aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.

Caption: Postulated Friedel-Crafts acylation workflow for synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

Disclaimer: This protocol is hypothetical and should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add an inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Catalyst Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the solvent while stirring under a nitrogen atmosphere.

-

Reactant Addition: Slowly add a solution of glutaric anhydride in the same inert solvent to the stirred suspension.

-

Aromatic Substrate Addition: To this mixture, add 2-(trifluoromethyl)benzene dropwise at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.5-8.0 ppm), with splitting patterns influenced by the trifluoromethyl group. The aliphatic protons of the valeric acid chain would appear as multiplets in the upfield region (around 2.0-3.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbons of the ketone and carboxylic acid (in the range of 170-200 ppm), aromatic carbons (120-140 ppm), the carbon bearing the trifluoromethyl group (a quartet due to C-F coupling), and the aliphatic carbons.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), another C=O stretching band for the ketone (around 1680-1700 cm⁻¹), and C-F stretching bands (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 260.06. Common fragmentation patterns would involve the loss of water, carbon monoxide, and cleavage of the aliphatic chain.

Applications in Drug Discovery and Development

The true value of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of both a carboxylic acid and a ketone functional group allows for a wide range of chemical transformations.

Potential as a Synthetic Scaffold

The dual functionality of this molecule opens up numerous possibilities for synthetic elaboration.

Caption: Potential synthetic pathways from the core molecule.

-

Synthesis of Heterocycles: The ketoacid functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyridazinones, which are known to exhibit a range of biological activities.

-

Access to Chiral Molecules: The ketone can be subjected to asymmetric reduction to yield chiral alcohols, which are valuable building blocks for enantioselective synthesis.

-

Formation of Novel Amino Acids: Reductive amination of the ketone followed by further modifications can lead to the creation of novel, non-proteinogenic amino acids for incorporation into peptidomimetics.

The trifluoromethyl group's influence on the electronic properties of the aromatic ring can also be exploited to modulate the reactivity and biological activity of the resulting derivatives.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, it is prudent to handle this compound with the care afforded to analogous laboratory chemicals.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Chemical suppliers recommend storage at 2-8°C.[2]

-

Toxicological Profile (Inferred): Based on related structures, the compound may cause skin and eye irritation.[3] Ingestion may be harmful. Detailed toxicological studies are not publicly available.

Conclusion: A Molecule of Untapped Potential

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a chemical entity with significant, albeit largely unexplored, potential in the field of synthetic and medicinal chemistry. While the current body of public knowledge is limited, its structural attributes strongly suggest its utility as a valuable building block for the creation of novel and complex molecular architectures. Researchers working with this compound should proceed with a combination of informed caution, based on the properties of related molecules, and innovative synthetic strategies to unlock its full potential. As with any niche chemical, the sharing of experimental data within the scientific community will be crucial for a more complete understanding of its properties and applications in the future.

References

-

PubChem. 5-(2-Fluorophenyl)-5-oxopentanoic acid. [Link]

-

Angene Chemical. Safety Data Sheet: 2-Phenylpentanoic acid. [Link]

-

Metascience. Safety Data Sheet: 5-Phenylpentanoic acid. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Scientific Reports. [Link]

-

PubChem. 5-[2-(Trifluoromethoxy)phenyl]pentanoic acid. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

Spectroscopic Characterization of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, a compound of interest in pharmaceutical and agrochemical research due to the presence of the trifluoromethyl arene moiety.[1] The incorporation of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity.[2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

This document is structured to provide not just the data, but the underlying scientific rationale for the interpretation of the spectra, reflecting an approach rooted in expertise and self-validation. We will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound.

Molecular Structure and Key Features

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid (CAS 502651-48-1) possesses a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol .[3] The structure comprises a valeric acid chain attached to a benzoyl group, which is substituted with a trifluoromethyl group at the ortho position. This substitution pattern is crucial as it influences the electronic environment of the aromatic protons and carbons, leading to characteristic shifts and coupling patterns in the NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.[4] The expected ¹H NMR spectrum of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aliphatic chain protons, the aromatic protons, and the carboxylic acid proton.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.8-8.0 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by its electron-withdrawing effect. |

| ~7.5-7.7 | Multiplet | 3H | Ar-H | Remaining aromatic protons, with complex splitting due to coupling with each other and potentially the CF₃ group. |

| ~3.1-3.3 | Triplet | 2H | -CH₂-C=O | Protons adjacent to the electron-withdrawing aromatic ketone, appearing as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.4-2.6 | Triplet | 2H | -CH₂-COOH | Protons adjacent to the carboxylic acid group, appearing as a triplet due to coupling with the adjacent CH₂ group. |

| ~1.9-2.1 | Quintet | 2H | -CH₂-CH₂-CH₂- | Protons on the central methylene group of the valeric acid chain, appearing as a quintet due to coupling with the two adjacent CH₂ groups.[5] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 14 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Predicted ¹H NMR signal relationships for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200-205 | Ar-C=O | The carbonyl carbon of the aromatic ketone is significantly deshielded. |

| ~178-182 | -COOH | The carbonyl carbon of the carboxylic acid is also deshielded. |

| ~135-140 | Ar-C (quaternary) | Aromatic carbon attached to the carbonyl group. |

| ~125-135 | Ar-CH & Ar-C-CF₃ | Aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling. The trifluoromethyl group has a notable effect on the chemical shifts of adjacent carbons.[6] |

| ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms. |

| ~38-42 | -CH₂-C=O | Aliphatic carbon adjacent to the aromatic ketone. |

| ~33-37 | -CH₂-COOH | Aliphatic carbon adjacent to the carboxylic acid. |

| ~20-25 | -CH₂-CH₂-CH₂- | Central aliphatic carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).

Caption: A streamlined workflow for acquiring and analyzing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1685 | Strong | C=O stretch of the aromatic ketone |

| ~1600, ~1470 | Medium | C=C stretches of the aromatic ring |

| 1100-1350 | Strong | C-F stretches of the trifluoromethyl group |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 260. A prominent molecular ion peak is expected.

-

Key Fragmentation Peaks:

-

m/z = 243: [M - OH]⁺

-

m/z = 215: [M - COOH]⁺

-

m/z = 173: [C₆H₄(CF₃)CO]⁺ (Acylium ion from cleavage of the bond between the carbonyl and the aliphatic chain)

-

m/z = 145: [C₆H₄CF₃]⁺ (Loss of CO from the acylium ion)

-

m/z = 85: [C₄H₅O₂]⁺ (Fragment from the valeric acid chain)

-

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.

-

Ionization: Use electron ionization at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

Caption: Plausible mass spectral fragmentation pathway for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid.

Conclusion

The spectroscopic data presented in this guide are based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive spectroscopic profile for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid. This information is invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a foundation for further studies in drug development and other scientific disciplines. It is always recommended to compare experimentally obtained data with these predictions for a conclusive structural assignment.

References

-

University of Calgary. Fluorine NMR. [Link]

-

ResearchGate. An Overview of Fluorine NMR. [Link]

-

National Center for Biotechnology Information. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. [Link]

-

PubChem. 5-(2-Fluorophenyl)-5-oxopentanoic acid. [Link]

-

ChemRxiv. Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

ChemRxiv. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. [Link]

-

Exposome-Explorer. Valeric acid (5:0) (Compound). [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid). [Link]

-

Mtoz Biolabs. Pentanoic Acid Analysis Service. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. 502651-48-1|5-Oxo-5-(2-trifluoromethylphenyl)valeric acid|BLDpharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents necessitates a deep and mechanistic understanding of their biological activity. This guide introduces "5-Oxo-5-(2-trifluoromethylphenyl)valeric acid," a compound of significant interest due to its structural features, which suggest potential bioactivity. As a novel chemical entity, its mechanism of action remains uncharacterized. This document provides a comprehensive, technically-grounded framework for the systematic investigation of this compound. We will proceed from a foundational hypothesis, informed by the structural motifs of the molecule, through a multi-tiered experimental plan designed to elucidate its primary biological target and its impact on cellular pathways. This guide is structured to empower researchers to not only execute the described protocols but also to understand the scientific rationale underpinning each experimental choice, ensuring a self-validating and robust investigation.

Introduction and Rationale for Investigation

The chemical architecture of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid presents a compelling case for pharmacological investigation. The molecule integrates a keto acid backbone, a structural feature present in various biologically active molecules and endogenous metabolites, with a trifluoromethylphenyl group. The trifluoromethyl moiety is a well-established bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cellular permeability. The presence of the keto group suggests potential interactions with enzymes that process keto acids, such as dehydrogenases or decarboxylases.

Given the nascent status of this compound, a structured and hypothesis-driven approach is paramount to unlocking its therapeutic potential. This guide, therefore, serves as a roadmap for a comprehensive research program aimed at identifying its molecular target(s) and delineating its mechanism of action at the biochemical and cellular levels.

A Primary Hypothesis: Targeting Cellular Metabolism through Glutamate Dehydrogenase Inhibition

Based on the structural analogy of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid to α-ketoglutarate, a key intermediate in the citric acid cycle, we hypothesize that this compound may act as a competitive inhibitor of glutamate dehydrogenase (GDH) . GDH is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, playing a crucial role in amino acid metabolism, energy production, and neurotransmitter recycling. Inhibition of GDH could have profound effects on cellular metabolism and may be a viable therapeutic strategy in various disease contexts, including cancer and neurodegenerative disorders.[1][2][3]

This hypothesis is further supported by the known activity of other oxo-valeric acid derivatives on metabolic enzymes.[3] The trifluoromethylphenyl group may confer enhanced binding affinity to the active or an allosteric site of GDH compared to the endogenous substrate.

Phase 1: In Silico & In Vitro Target Validation

The initial phase of our investigation will focus on directly testing our primary hypothesis through computational modeling and biochemical assays.

In Silico Molecular Docking

Before commencing wet-lab experiments, we will perform molecular docking studies to predict the binding affinity and pose of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid to human glutamate dehydrogenase.[3][4][5][6][7] This will provide a theoretical framework for its potential as a GDH inhibitor and guide our subsequent biochemical assays.

Experimental Protocol: Molecular Docking with AutoDock Vina [5]

-

Protein Preparation:

-

Obtain the crystal structure of human glutamate dehydrogenase (e.g., from the Protein Data Bank, PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges using AutoDock Tools.[3]

-

-

Ligand Preparation:

-

Generate a 3D structure of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid.

-

Minimize the energy of the ligand structure.

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Define the grid box to encompass the active site of GDH.

-

Run the docking simulation using AutoDock Vina.

-

-

Analysis:

-

Analyze the predicted binding energies and binding poses of the ligand within the enzyme's active site.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of GDH.

-

In Vitro Enzyme Inhibition Assay

The cornerstone of our initial investigation will be a direct biochemical assay to determine if 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid inhibits the enzymatic activity of purified glutamate dehydrogenase.[1][8][9][10]

Experimental Protocol: Glutamate Dehydrogenase (GDH) Inhibition Assay [1][2][8]

-

Reagent Preparation:

-

Prepare a stock solution of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer containing Tris-HCl, NAD+, and ADP (an allosteric activator of GDH).

-

Prepare a solution of purified human glutamate dehydrogenase.

-

Prepare a solution of the substrate, glutamate.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the GDH enzyme.

-

Incubate for a defined period to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the glutamate substrate.

-

Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each compound concentration.

-

Plot the percentage of GDH inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Table 1: Expected Outcome of GDH Inhibition Assay

| Compound Concentration (µM) | % GDH Inhibition (Hypothetical) |

| 0.1 | 5 |

| 1 | 25 |

| 10 | 50 |

| 100 | 90 |

| 1000 | 98 |

Diagram 1: Experimental Workflow for In Vitro GDH Inhibition Assay

Caption: Workflow for GDH Inhibition Assay.

Phase 2: Cellular Mechanism of Action

Following the potential confirmation of direct enzyme inhibition, the next logical step is to assess the compound's effect in a cellular context. This phase will investigate the compound's ability to engage its target in living cells and its impact on cellular metabolism and viability.

Cellular Thermal Shift Assay (CETSA)

To confirm that 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid engages GDH within the complex environment of a cell, we will employ the Cellular Thermal Shift Assay (CETSA).[11][12][13][14][15] This assay is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [13][14]

-

Cell Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line with high metabolic activity) and treat with varying concentrations of the test compound or vehicle control.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells to release their protein content.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

-

Target Protein Detection:

-

Analyze the amount of soluble GDH in each sample using Western blotting or an ELISA-based method.

-

-

Data Analysis:

-

Plot the amount of soluble GDH as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Assessment of Cellular Viability

To understand the functional consequence of target engagement, we will assess the effect of the compound on cell viability. The MTT assay, which measures mitochondrial reductase activity, is a suitable method for this purpose.[16][17][18][19]

Experimental Protocol: MTT Cell Viability Assay [16][17]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid for a specified duration (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Cellular Metabolism Analysis

To directly assess the impact of the compound on cellular metabolism, we will use the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[20][21][22][23][24]

Experimental Protocol: Seahorse XF Metabolic Flux Analysis [21][23][24]

-

Cell Seeding and Treatment:

-

Seed cells in a Seahorse XF cell culture microplate and treat with the test compound.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge and prepare the assay medium.

-

Replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator.

-

-

Metabolic Flux Measurement:

-

Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Measure the basal OCR and ECAR.

-

Sequentially inject metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to probe different aspects of mitochondrial function.

-

-

Data Analysis:

-

Analyze the changes in OCR and ECAR in response to the compound and the metabolic modulators to determine its effect on mitochondrial respiration and glycolysis.

-

Diagram 2: Integrated Workflow for Cellular Mechanism of Action

Caption: Integrated workflow for cellular MoA.

Conclusion and Future Directions

This technical guide outlines a rigorous and logical progression of experiments to elucidate the mechanism of action of the novel compound 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid. By systematically progressing from a well-founded hypothesis to in silico, in vitro, and cellular-level investigations, this research program is designed to provide a comprehensive understanding of the compound's biological activity.

Successful validation of our primary hypothesis will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The data generated through the execution of this guide will be instrumental in determining the therapeutic potential of this promising new chemical entity.

References

-

Agilent. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Retrieved from [Link]

-

Bio-protocol. (2024). Metabolic assays using Seahorse. Retrieved from [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

- D'Arcy, S. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.

-

Agilent. (n.d.). How Agilent Seahorse XF Analyzers Work. Retrieved from [Link]

- de Boer, M., et al. (2013). Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry). Journal of Histochemistry & Cytochemistry, 61(6), 435-445.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

- University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21.

- Seahorse Bioscience. (n.d.). XF96 Training Manual.

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Glutamate Dehydrogenase Assay Kit. Retrieved from [Link]

-

Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]

-

National Institutes of Health. (2024, March 25). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. Retrieved from [Link]

-

University of Oxford. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Assay Genie. (n.d.). Glutamate Dehydrogenase (GDH) Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Agilent. (n.d.). Metabolic assays using Seahorse. Retrieved from [Link]

-

Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

YouTube. (2021, December 6). Enzyme Kinetic Assay. Retrieved from [Link]

-

YouTube. (2021, January 8). How to Perform Molecular Docking in 2 mins. Retrieved from [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

Sources

- 1. Glutamate Dehydrogenase Activity Assay Kit (ab102527) | Abcam [abcam.com]

- 2. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. agilent.com [agilent.com]

- 22. cpu.edu.cn [cpu.edu.cn]

- 23. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to 5-Oxo-5-(2-trifluoromethylphenyl)valeric Acid as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a research chemical characterized by a valeric acid backbone, a ketone functional group, and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group, a bioisostere of the methyl group, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, potential biological activities, and analytical characterization, offering a foundational resource for researchers exploring its therapeutic potential.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid | N/A |

| Synonyms | 5-Oxo-5-(2-trifluoromethylphenyl)pentanoic acid | N/A |

| CAS Number | 502651-48-1 | N/A |

| Molecular Formula | C₁₂H₁₁F₃O₃ | N/A |

| Molecular Weight | 260.21 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is most effectively achieved through a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthesis Workflow

The logical synthetic route involves the acylation of a suitable 2-substituted trifluoromethylbenzene derivative with glutaric anhydride.

Caption: Proposed Friedel-Crafts acylation workflow.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions and should be optimized for this specific transformation.

-

Reaction Setup: To a stirred solution of 2-bromotrifluoromethylbenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add glutaric anhydride (1.1 eq).

-

Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of glutaric anhydride with aluminum chloride.[2] This acylium ion is then attacked by the electron-rich aromatic ring of the 2-substituted trifluoromethylbenzene. The trifluoromethyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Therefore, harsh reaction conditions (e.g., excess Lewis acid, higher temperatures) may be necessary to drive the reaction to completion.

Potential Biological Applications and Research Directions

While specific biological data for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is not yet available in the public domain, the structural motifs present in the molecule suggest several avenues for investigation.

Antimicrobial Activity

Trifluoromethyl ketones are known to exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[3] The mechanism is thought to involve the inhibition of membrane transporters.[3] The combination of the trifluoromethyl ketone moiety with a valeric acid chain in the target molecule makes it a candidate for screening against a panel of pathogenic bacteria.

Anticancer Potential

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding affinity to target proteins and improve metabolic stability. Thioxanthone derivatives containing a trifluoromethyl group have shown the ability to reduce the viability of breast cancer and melanoma cell lines by modulating autophagy and inducing apoptosis.[4] Given that the target molecule contains a trifluoromethylphenyl ketone structure, it warrants investigation for its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition

Trifluoromethyl ketones are effective mimics of the tetrahedral transition-state intermediate of enzymatic hydrolysis of esters and amides.[5][6] This makes them valuable scaffolds for the design of enzyme inhibitors. Potential targets could include proteases, esterases, and other hydrolases involved in disease pathways.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the valeric acid chain, and the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to the ortho-substitution. Based on data for 2'-(trifluoromethyl)acetophenone, the aromatic protons would appear in the range of 7.5-8.0 ppm.[7] The methylene protons adjacent to the carbonyl groups will be deshielded and appear as triplets, while the central methylene protons will appear as a multiplet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (including the carbon attached to the CF₃ group), and the aliphatic carbons of the valeric acid chain. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the CF₃ group, providing a clear diagnostic peak for the presence of this functionality.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (260.21 g/mol ). The fragmentation pattern of aromatic ketones typically involves cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of an acylium ion.[8][9] For this molecule, a prominent fragment would be the [M-C₄H₇O₂]⁺ ion, corresponding to the 2-trifluoromethylbenzoyl cation. Other characteristic fragments would arise from the further breakdown of the valeric acid chain.

Caption: Predicted major fragmentation pathway in EI-MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to suppress the ionization of the carboxylic acid) would provide good separation. The aromatic ring and carbonyl groups will allow for detection at wavelengths around 254 nm.

Safety and Handling

As a research chemical with limited toxicological data, 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid represents a promising scaffold for the development of new therapeutic agents. Its synthesis via Friedel-Crafts acylation is a well-established and adaptable method. The presence of the trifluoromethylphenyl ketone moiety suggests potential for antimicrobial and anticancer activities, warranting further biological evaluation. The analytical techniques outlined in this guide provide a framework for the characterization and quality control of this research chemical. As with any novel compound, further research is necessary to fully elucidate its pharmacological profile and potential applications.

References

-

Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. PubMed. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

-

The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene and the formation of isomeric benzoylphenylpropionic acids in the reaction between phenylsuccinic anhydride and benzene. Sci-Hub. [Link]

-

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH. [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]

-

GCMS Section 6.11.3. Whitman People. [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. ResearchGate. [https://www.researchgate.net/publication/320146033_Three-Component_Procedure_for_the_Synthesis_of_5-Aryl-58-dihydroazolo15-a]pyrimidine-7-carboxylic_Acids]([Link])

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

-

5-oxo-5-phenylpentanoic acid. ChemSynthesis. [Link]

-

Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

-

Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][5][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. [Link]

-

[Chemistry] How can i convert 1-methylenecyclopentane into 5-oxohexanoic acid. YouTube. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]

- 8. GCMS Section 6.11.3 [people.whitman.edu]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

physicochemical properties of "5-Oxo-5-(2-trifluoromethylphenyl)valeric acid"

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

Introduction: Contextualizing the Compound

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a molecule of significant interest within contemporary drug discovery and materials science. As a derivative of valeric acid, it incorporates a keto group and a trifluoromethyl-substituted phenyl ring.[1][2] This unique combination of a carboxylic acid, a ketone, and an aromatic system imparts a specific set of physicochemical properties that are critical to its behavior in biological and chemical systems.[3] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or chloro group but with profoundly different electronic properties, often enhancing metabolic stability and membrane permeability.

Understanding the physicochemical profile of a compound is a foundational pillar of early-stage drug development.[3] Properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, detailing not just the predicted values but, more importantly, the rigorous, validated experimental protocols required for their determination. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing researchers with a trusted framework for characterization.

Core Physicochemical Profile

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be identified. Computational predictions for structurally similar isomers provide a preliminary baseline, which must be confirmed through empirical testing.

| Property | Data | Source |

| IUPAC Name | 5-Oxo-5-(2-trifluoromethylphenyl)pentanoic acid | N/A |

| CAS Number | 502651-48-1 | [2] |

| Molecular Formula | C₁₂H₁₁F₃O₃ | [2] |

| Molecular Weight | 260.21 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų (Predicted for 3-CF₃ isomer) | [5] |

| LogP (Lipophilicity) | 3.143 (Predicted for 3-CF₃ isomer) | [5] |

| Hydrogen Bond Donors | 1 (Predicted for 3-CF₃ isomer) | [5] |

| Hydrogen Bond Acceptors | 2 (Predicted for 3-CF₃ isomer) | [5] |

Part 1: Experimental Determination of Fundamental Properties

The following sections detail the gold-standard methodologies for determining the critical physicochemical parameters of a novel compound like 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid.

Melting Point Determination: A Criterion for Purity

Causality and Expertise: The melting point is a highly sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, requiring less energy to overcome intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. The capillary method is a robust and widely adopted technique for this determination.[6] A slow, controlled heating rate is paramount near the expected melting point to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform packing and heat transfer.[6]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm. Tap the tube gently to pack the sample tightly into the sealed end.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]

-

Rapid Initial Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. This step saves time but should not be used for the final measurement.

-

Careful Measurement: Reduce the heating rate to 1-2°C per minute. This slow rate is critical for accuracy.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Replicate Analysis: Conduct at least two additional measurements with fresh samples to ensure reproducibility.

Caption: Standard workflow for equilibrium solubility measurement.

Dissociation Constant (pKa): Predicting Ionization State

Causality and Expertise: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a carboxylic acid like the target molecule, the pKa dictates its charge state across the physiological pH range, profoundly impacting its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and direct method for pKa determination. [8]It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. [9]The inflection point of the resulting titration curve corresponds to the pKa. [9] Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0). [9]2. Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/co-solvent mixture). Purge the solution with nitrogen to remove dissolved CO₂. [9]3. Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize. [9]5. Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve (where the slope is maximal).

Workflow Diagram: pKa Determination by Titration

Caption: Workflow for determining pKa via potentiometric titration.

Part 2: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity. [10]For 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, several techniques are essential for full characterization. [4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Carboxylic Acid (O-H stretch): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.

-

Carbonyl (C=O stretch): Two distinct C=O stretching absorptions are predicted. The carboxylic acid C=O will appear around 1700-1725 cm⁻¹, while the ketone C=O, being conjugated with the aromatic ring, will appear at a slightly lower frequency, typically 1685-1700 cm⁻¹. [11]* Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

-

C-F stretch: Strong absorptions associated with the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, typically appearing >10 ppm.

-

Aromatic Protons: A complex multiplet pattern in the 7.5-8.0 ppm region, characteristic of a substituted benzene ring.

-

Aliphatic Protons (-CH₂-): Protons on the carbons adjacent to the carbonyl groups (alpha-protons) will be the most deshielded of the aliphatic chain, likely appearing as triplets around 2.5-3.0 ppm. The other methylene protons will appear further upfield.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Two distinct, highly deshielded peaks are expected. The carboxylic acid carbon will appear around 170-180 ppm, while the ketone carbon will be found further downfield, typically in the 190-200 ppm range. [11] * Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with fluorine) is expected.

-

Aromatic Carbons: Multiple signals in the 120-140 ppm region.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. [11]

-

Molecular Ion (M⁺): A moderately intense signal corresponding to the molecular weight (260.21) should be observed. [11]* Key Fragmentation: Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for ketones. [11]Another characteristic fragmentation would be the McLafferty rearrangement if sterically feasible. Loss of water (-18) or the carboxyl group (-45) from the molecular ion are also plausible fragmentation pathways.

Conclusion

The physicochemical properties of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid define its potential utility and behavior in both chemical and biological contexts. While computational tools provide useful estimates, this guide emphasizes the indispensability of rigorous experimental determination. The protocols outlined for melting point, solubility, and pKa analysis represent validated, trustworthy methods that form the bedrock of compound characterization in any research or drug development setting. Coupled with a thorough spectroscopic analysis, these measurements provide the comprehensive data package required for advancing a compound through the discovery pipeline.

References

-

Wikipedia. Valeric acid. [Link]

-

PubChem. 5-(2-Fluorophenyl)-5-oxopentanoic acid. [Link]

-

Exposome-Explorer. Valeric acid (5:0) (Compound). [Link]

-

ChemWhat. 5-OXO-5-(4-TRIFLUOROMETHYLPHENYL)VALERIC ACID. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

KK Wagh College of Pharmacy. UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Pacific BioLabs. Physicochemical Properties. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

YouTube. Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. | Griti. [Link]

-

Asian Journal of Pharmacy and Technology. Physico-chemical Properties of Solid Drugs: A Review. [Link]

-

European Union. Standard Operating Procedure for solubility testing. [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Government P.G. College, BAZPUR. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

-

The Good Scents Company. valeric acid. [Link]

Sources

- 1. Valeric acid - Wikipedia [en.wikipedia.org]

- 2. 502651-48-1|5-Oxo-5-(2-trifluoromethylphenyl)valeric acid|BLDpharm [bldpharm.com]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. chemscene.com [chemscene.com]

- 6. westlab.com [westlab.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract